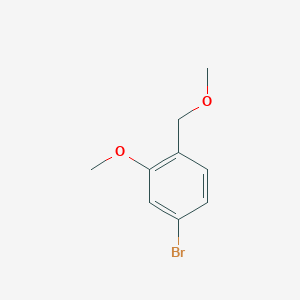

4-Bromo-2-methoxy-1-(methoxymethyl)benzene

Description

4-Bromo-2-methoxy-1-(methoxymethyl)benzene is a brominated aromatic compound with the molecular formula C9H11BrO2 (molecular weight: 247.09 g/mol). Its structure features a benzene ring substituted with:

- A methoxymethyl group (-CH2-OCH3) at position 1,

- A methoxy group (-OCH3) at position 2,

- A bromo group (-Br) at position 4.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic system and versatile reactivity .

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRPHCFFMRTYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene typically involves the bromination of 2-methoxy-1-(methoxymethyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methoxy-1-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated compounds or alcohols.

Applications De Recherche Scientifique

Overview

4-Bromo-2-methoxy-1-(methoxymethyl)benzene is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring. Its unique structural features make it a valuable compound in various scientific fields, particularly in organic synthesis, pharmaceutical research, and material science.

Organic Synthesis

4-Bromo-2-methoxy-1-(methoxymethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine and methoxy groups enhance its reactivity, making it suitable for various substitution reactions. This compound can be utilized to create derivatives that are essential in the development of new chemical entities.

Pharmaceutical Research

The compound has shown potential applications in drug development due to its ability to interact with biological targets. Research indicates that 4-Bromo-2-methoxy-1-(methoxymethyl)benzene may be involved in enzyme inhibition studies and protein-ligand interactions, making it a candidate for further investigation in medicinal chemistry. The presence of halogen atoms is known to facilitate interactions with biological systems, enhancing its efficacy as a therapeutic agent.

Material Science

In material science, 4-Bromo-2-methoxy-1-(methoxymethyl)benzene is used in the synthesis of polymers and advanced materials. Its functional groups allow for modifications that can lead to materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Chemical Biology

This compound is also significant in chemical biology, where it aids in the study of biological processes and the development of biochemical assays. Its structural characteristics may allow it to serve as a probe for studying enzyme mechanisms or cellular interactions .

Synthetic Route:

- Starting Material : 1-Methoxy-2-(methoxymethyl)benzene.

- Bromination : The starting material undergoes bromination at the para position using bromine or NBS.

- Purification : The product is purified through recrystallization or distillation methods to achieve the desired purity level.

Case Studies

Several studies have explored the applications of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene:

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications. The structure-activity relationship (SAR) studies indicate that modifications on the methoxy groups can significantly influence inhibitory potency.

Case Study 2: Polymer Synthesis

In material science, 4-Bromo-2-methoxy-1-(methoxymethyl)benzene has been utilized as a monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. Studies have shown that varying the ratios of this compound during polymer synthesis can tailor the final material properties for specific applications .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules .

Comparaison Avec Des Composés Similaires

Structural Variations and Key Differences

The table below highlights structural and physicochemical differences between the target compound and its analogs:

Physical Properties and Solubility

- Polarity: The methoxymethyl group in the target compound increases polarity compared to methyl () or isopropyl () substituents, enhancing solubility in polar solvents like DCM or THF. 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene () has a longer ether chain, improving solubility in nonpolar media.

- Melting Points: Crystalline derivatives like 2-Bromo-1-(4-methoxyphenyl)ethanone () exhibit higher melting points (≥100°C) due to strong intermolecular hydrogen bonds, whereas the target compound’s melting point is likely lower (~50–70°C).

Activité Biologique

4-Bromo-2-methoxy-1-(methoxymethyl)benzene, with the chemical formula C10H13BrO2 and CAS Number 1220282-15-4, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Research indicates that compounds similar in structure to 4-bromo-2-methoxy-1-(methoxymethyl)benzene exhibit significant antimicrobial activity. For instance, derivatives of brominated benzene have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.5 to 8 µg/mL, suggesting promising antimicrobial potential .

Antitumor Activity

Preliminary studies have suggested that the compound may possess antitumor properties. For example, similar brominated compounds have demonstrated inhibition of cancer cell proliferation in vitro. Notably, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating a potential for development as an anticancer agent .

The mechanism by which 4-bromo-2-methoxy-1-(methoxymethyl)benzene exerts its biological effects is likely multifaceted:

- Receptor Interaction : It may interact with specific cellular receptors or enzymes, modulating their activity.

- Biochemical Pathways : The compound could influence various signaling pathways involved in inflammation and cell proliferation, akin to other halogenated aromatic compounds .

Study on Antimicrobial Efficacy

A study conducted on a series of brominated compounds, including derivatives of 4-bromo-2-methoxy-1-(methoxymethyl)benzene, evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains with MIC values significantly lower than conventional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Bromo-2-methoxy derivative | 0.5 | MRSA |

| 4-Bromo-1-methoxy derivative | 1.0 | Mycobacterium abscessus |

| Control (Vancomycin) | 2.0 | MRSA |

Study on Anticancer Activity

Another relevant study assessed the cytotoxic effects of various halogenated benzene derivatives on cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Bromo-2-methoxy derivative | 12.5 | MDA-MB-231 (breast cancer) |

| Control (5-Fluorouracil) | 17.0 | MDA-MB-231 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.